molecular formula C10H7IN2OS B13878664 N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13878664
M. Wt: 330.15 g/mol
InChI Key: CANGMXLLBGMNJA-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the iodine atom on the phenyl ring and the carboxamide group on the thiazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-iodoaniline with thioamide derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The iodine atom and the thiazole ring play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide is unique due to the combination of the iodine atom on the phenyl ring and the carboxamide group on the thiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7IN2OS

Molecular Weight

330.15 g/mol

IUPAC Name

N-(4-iodophenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H7IN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-6H,(H,13,14)

InChI Key

CANGMXLLBGMNJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC=N2)I

Origin of Product

United States

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